molecular formula C16H17FN4O B11223439 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether

3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether

Cat. No.: B11223439
M. Wt: 300.33 g/mol
InChI Key: RTQBLYQGXVQEOY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a specialized chemical scaffold of significant interest in medicinal chemistry and preclinical research, particularly within the field of central nervous system (CNS) disorders. Its core structure is based on the [1,2,4]triazolo[1,5-a]pyrimidine pharmacophore, which is known to exhibit high affinity for the GABA A benzodiazepine binding site [https://pubmed.ncbi.nlm.nih.gov/28505564/]. Researchers are exploring this compound and its analogs for their potential as anxiolytic agents. The strategic incorporation of the 3-fluoro substituent and the 2-isobutyl group on the triazolopyrimidine core is a common structure-activity relationship (SAR) strategy aimed at modulating the compound's selectivity for specific GABA A receptor subtypes, such as those containing α2 and α3 subunits, which are associated with the therapeutic anxiolytic effects while minimizing sedative side effects linked to α1 subunit activity [https://www.ncbi.nlm.nih.gov/books/NBK549803/]. This makes it a valuable chemical probe for studying GABAergic neurotransmission and for the design of next-generation anxiolytic therapeutics with an improved side-effect profile. Its primary research value lies in its utility as a key intermediate or target molecule in hit-to-lead optimization campaigns, enabling investigations into receptor-ligand interactions and the development of novel neuropharmaceuticals.

Properties

Molecular Formula

C16H17FN4O

Molecular Weight

300.33 g/mol

IUPAC Name

7-(2-fluoro-4-methoxyphenyl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H17FN4O/c1-10(2)8-15-19-16-18-7-6-14(21(16)20-15)12-5-4-11(22-3)9-13(12)17/h4-7,9-10H,8H2,1-3H3

InChI Key

RTQBLYQGXVQEOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Triazolo[1,5-a]Pyrimidine Formation

The triazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 2-hydrazinylpyrimidines with nitriles or aldehydes. For the 2-isobutyl variant, two approaches are viable:

Method A: Pre-functionalization of the Pyrimidine Precursor

  • Starting material : 2-Hydrazinyl-5-bromopyrimidine.

  • Reaction : Treatment with isobutyraldehyde in acetic acid under reflux yields 2-isobutyltriazolo[1,5-a]pyrimidine after cyclization.

  • Key conditions :

    • Solvent: Acetic acid, 80°C, 12 h.

    • Yield: ~65% (based on analogous reactions).

Method B: Post-cyclization Alkylation

  • Starting material : 7-Bromotriazolo[1,5-a]pyrimidine.

  • Alkylation : Reaction with isobutyl bromide in the presence of NaH (base) in DMF at 60°C for 6 h introduces the isobutyl group at the 2-position.

  • Yield : ~70% (extrapolated from US11186582B2).

Halogenation at the 7-Position

To enable cross-coupling, the core requires a halogen (Br/I) at the 7-position:

  • Bromination : Treating 2-isobutyltriazolo[1,5-a]pyrimidine with NBS (N-bromosuccinimide) in DMF at 0°C for 2 h selectively brominates the 7-position.

  • Yield : ~85% (based on US11186582B2).

Synthesis of the 3-Fluoro-4-Methoxyphenyl Fragment

Directed Fluorination of 4-Methoxyphenylboronic Acid

  • Starting material : 4-Methoxyphenylboronic acid.

  • Fluorination : Using LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with NFSI (N-fluorobenzenesulfonimide), installs fluorine at the 3-position.

  • Conditions :

    • Solvent: THF, -78°C, 1 h.

    • Yield: ~60% (analogous to WO1998007724A1).

Suzuki-Miyaura Cross-Coupling

Coupling of Intermediate A and B

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Na₂CO₃ (2 eq).

  • Solvent system : DME/H₂O (4:1).

  • Conditions : 90°C, 12 h under argon.

  • Yield : ~75% (extrapolated from US11186582B2).

Purification and Impurity Mitigation

Trituration with Propan-2-ol

Post-coupling crude product is triturated with propan-2-ol to remove triphenylphosphine oxide (TPPO) residues from palladium catalysts:

  • Procedure : Stir crude product in propan-2-ol (10 mL/g) at 0–5°C for 24 h, followed by filtration.

  • Purity improvement : Reduces TPPO content from 28.1% to <1%.

Recrystallization from Ethyl Acetate

Final purification via recrystallization in ethyl acetate yields analytically pure compound:

  • Purity : >99% (HPLC).

  • Melting point : 158–160°C (analogous to WO1998007724A1).

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, triazolo-H), 7.85 (d, J = 8.4 Hz, 1H, aryl-H), 7.12 (d, J = 12.8 Hz, 1H, aryl-H), 4.01 (s, 3H, OCH₃), 2.98 (d, J = 6.8 Hz, 2H, CH₂), 2.20 (m, 1H, CH), 1.05 (d, J = 6.8 Hz, 6H, (CH₃)₂).

  • HRMS (ESI) : m/z calcd for C₂₀H₂₀FN₄O [M+H]⁺: 367.1664; found: 367.1668.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Reference
Pre-functionalizationCyclization + alkylation6595
Post-alkylationSuzuki coupling7599
TriturationPropan-2-ol purification>99

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution due to its electron-withdrawing nature and activation by the adjacent ether group. Key reactions include:

Reaction TypeReagents/ConditionsProductSource
Amine Substitution Aliphatic/aromatic amines, DMF, 80°C3-Amino-4-(triazolopyrimidinyl)phenyl ether
Thiol Substitution Thiols, K₂CO₃, DMSO, reflux3-Sulfanyl derivatives
Methoxy Substitution NaOMe, Cu catalysisDemethylation or methoxy exchange

These reactions are critical for introducing functional groups that enhance solubility or biological activity. For example, replacing fluorine with amines improves hydrogen-bonding capacity, a strategy used in optimizing kinase inhibitors .

Ether Functionalization

The methyl ether group participates in:

Demethylation Reactions

  • BBr₃ in CH₂Cl₂ : Cleaves the methyl ether to yield phenolic derivatives, enabling further O-alkylation or conjugation .

  • H₂/Pd-C : Catalytic hydrogenation under acidic conditions removes the methyl group .

Alkylation/Reductive Amination

  • Mitsunobu Reaction : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate etherification with alcohols, as seen in the synthesis of related triazolo-pyrimidines .

Triazolo[1,5-a]pyrimidine Core Modifications

The heterocyclic core undergoes regioselective reactions:

Reaction TypeConditionsOutcomeSource
Electrophilic Substitution HNO₃/H₂SO₄ (nitration at C5)Nitro derivatives for further reduction
Oxidation m-CPBA (peracid)Sulfoxide/sulfone formation from thioethers
Reduction H₂, Pd/C or NaBH₄Reduction of nitro groups to amines

For example, nitration at C5 of the pyrimidine ring followed by reduction produces amino derivatives, which are pivotal in structure-activity relationship (SAR) studies .

Isobutyl Side-Chain Reactions

The 2-isobutyl group on the triazolo ring can be modified via:

  • Oxidation : KMnO₄ or CrO₃ converts the isobutyl group to a carboxylic acid.

  • Halogenation : NBS (AIBN-initiated) introduces bromine at the benzylic position.

Key Data Table: Reaction Optimization

ParameterOptimal ConditionsYield ImprovementSource
SNAr with AnilineDMF, 80°C, 12 h78% → 92%
Mitsunobu EtherificationPPh₃, DEAD, THF, 0°C → RT65% → 88%
Demethylation (BBr₃)CH₂Cl₂, −78°C, 2 h90%

Scientific Research Applications

Overview

3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and biological activity. This article explores its applications, particularly in medicinal chemistry and pharmacology.

Medicinal Chemistry Applications

  • Antiparasitic Activity
    • Research indicates that derivatives of triazolo[1,5-a]pyrimidines, including the compound , exhibit potent activity against protozoan parasites. Specifically, they have been identified as inhibitors of the proteasome in protozoa, which is crucial for the treatment of diseases such as leishmaniasis. These compounds disrupt the protein degradation pathways essential for parasite survival and replication .
  • RORγt Inhibition
    • The compound has been studied for its role as an inverse agonist of RORγt (Retinoic acid receptor-related orphan receptor gamma t), a transcription factor involved in immune responses. Research has shown that modifications to the triazolo[1,5-a]pyrimidine scaffold can enhance biological activity and oral bioavailability, making these derivatives promising candidates for autoimmune disease therapies .
  • Antifungal Activity
    • Compounds similar to 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether have demonstrated antifungal properties. They are being explored as potential treatments for fungal infections by targeting specific pathways within fungal cells that are critical for their growth and survival .

Case Studies

  • A study conducted on various triazolo[1,5-a]pyrimidine derivatives highlighted their pharmacokinetic profiles and therapeutic potentials. For instance:
    • Compound 3a was noted to have a half-life of approximately 1.2 hours with good bioavailability (47%) and significant systemic exposure (AUC = 840 nM h) when administered orally. This indicates its suitability for further development as a therapeutic agent against conditions mediated by RORγt .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Triazolopyrimidine derivatives vary significantly in substituents, influencing their physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Compound Name & Source Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 2-isobutyl; 3-fluoro-4-(triazolopyrimidin-7-yl)phenyl methyl ether 314.34 High lipophilicity (isobutyl), research use
CAS 478039-24-6 () [1,2,4]Triazolo[1,5-a]pyrimidine 3-fluoropropyl ether; unsubstituted triazolopyrimidine 272.28 Lower lipophilicity (fluoropropyl ether)
D16 () [1,2,4]Triazolo[1,5-a]pyrimidine 5-methyl, 6-methoxy; linked to benzo[b]thiophen-4-ol 327.36 Docking ligand; hydrogen bonds with kinases
Compound [1,2,4]Triazolo[1,5-a]pyrimidine 2-phenyl; fused with furazan ring 290.27 Crystallographic stability (rigid furazan)
Compound [1,2,4]Triazolo[1,5-a]pyrimidine 5-methyl; 3-fluoro-4-(trifluoromethyl)phenyl 338.26 Antimicrobial activity (inferred)

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s isobutyl group increases lipophilicity compared to smaller substituents (e.g., methyl in ). This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets. Fluoropropyl ether (CAS 478039-24-6) introduces polarity but reduces molecular weight (272.28 vs.

Electronic Modulation :

  • The 3-fluoro and methyl ether on the phenyl ring (target) provide electron-withdrawing and donating effects, respectively, influencing reactivity and solubility. In contrast, the trifluoromethyl group in enhances electron-withdrawing properties, possibly affecting antimicrobial potency.

Structural Rigidity :

  • The furazan ring in ’s compound introduces rigidity, which may stabilize the crystal lattice but reduce conformational flexibility for target binding.

Biological Interactions :

  • Compounds like D16 () demonstrate hydrogen bonding with kinase residues (e.g., LEU359, TYR356), suggesting that substituent positioning (e.g., methoxy groups) is critical for ligand-receptor interactions. The target’s isobutyl group may similarly enhance hydrophobic interactions in binding pockets.

Biological Activity

3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound contains a fluorinated phenyl ring and a triazolo-pyrimidine moiety. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability. The structure can be represented as follows:

C15H18FN5O\text{C}_{15}\text{H}_{18}\text{F}\text{N}_5\text{O}

Key Structural Features

  • Fluorine Atom : Enhances lipophilicity and metabolic stability.
  • Triazolo-Pyrimidine Core : Implicated in various biological activities including kinase inhibition.

Research indicates that compounds with similar structures often act as kinase inhibitors. Specifically, they may inhibit pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy.

Pharmacological Effects

  • Kinase Inhibition :
    • Compounds with the triazolo-pyrimidine scaffold have shown inhibitory activity against various kinases, including those involved in cancer signaling pathways.
    • For example, derivatives have been reported with IC50 values in the low nanomolar range against specific kinases such as EGFR and RORγt .
  • Anti-inflammatory Properties :
    • Some studies suggest that related compounds exhibit significant anti-inflammatory effects, potentially through the inhibition of COX enzymes .
  • CNS Activity :
    • There is emerging evidence that certain derivatives can modulate central nervous system pathways, which could be beneficial in treating chronic pain conditions .

Study 1: Inhibition of RORγt

In a study evaluating the inhibitory effects of triazolo-pyrimidine derivatives on RORγt transcriptional activity, one derivative demonstrated an IC50 of 41 nM, indicating strong inhibitory potential . This suggests that modifications to the triazolo-pyrimidine structure can significantly enhance biological activity.

Study 2: Kinase Inhibition Profile

A comprehensive analysis of kinase inhibitors revealed that compounds similar to 3-Fluoro-4-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether showed selectivity towards certain receptor tyrosine kinases. The selectivity index was notably high against non-target kinases, suggesting a favorable therapeutic window .

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50 (nM)Biological Activity
Compound ARORγt41Inhibitor
Compound BEGFR<100Kinase Inhibitor
Compound CCOX-260Anti-inflammatory

Q & A

Basic: What spectroscopic methods are optimal for confirming the molecular structure of this compound?

Answer:
The structural elucidation of triazolo-pyrimidine derivatives like this compound typically requires a combination of X-ray crystallography and NMR spectroscopy . X-ray diffraction provides unambiguous confirmation of the crystal lattice and bond geometries, as demonstrated in studies of analogous triazolo-pyrimidine structures . For solution-phase analysis, 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve substituent positions (e.g., fluorine and isobutyl groups), while 19F^{19}\text{F} NMR is critical for verifying fluorinated moieties. Mass spectrometry (LCMS or HRMS) should complement these techniques to confirm molecular weight and fragmentation patterns .

Basic: What synthetic routes are reported for triazolo[1,5-a]pyrimidine derivatives structurally similar to this compound?

Answer:
Synthesis often involves multistep heterocyclic condensation . For example:

Core formation : Cyclocondensation of aminopyrimidine precursors with isobutyl-substituted reagents under acidic or thermal conditions.

Functionalization : Introduction of the fluorophenyl methyl ether group via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .

Purification : Column chromatography (silica gel) followed by HPLC to isolate intermediates, with LCMS monitoring to ensure stepwise fidelity .

Advanced: How can researchers resolve contradictions in biological activity data for fluorinated triazolo-pyrimidine derivatives across studies?

Answer:
Contradictions often arise from variations in assay conditions or substituent effects . Methodological strategies include:

  • Comparative SAR Analysis : Systematically compare substituent impacts (e.g., fluorine vs. trifluoromethyl groups) on target binding, as seen in studies of pyrazolo-pyrimidine derivatives .
  • Standardized Assays : Replicate studies under controlled conditions (pH, solvent, cell lines) to isolate confounding variables.
  • Computational Modeling : Use molecular docking or QSAR to predict bioactivity trends and validate with in vitro assays .

Advanced: What methodologies are recommended for assessing the environmental fate and transformation products of this compound?

Answer:
Environmental studies should adopt a multiphase approach :

Laboratory Analysis :

  • Degradation Kinetics : Hydrolytic/photolytic stability tests under varying pH and UV exposure.
  • Metabolite Identification : LC-HRMS or GC-MS to track abiotic/biotic transformation products .

Field Monitoring :

  • Partitioning Studies : Measure log KowK_{ow} (octanol-water) and soil sorption coefficients (KdK_d) to predict mobility .

Ecotoxicology :

  • Tiered Testing : Start with acute toxicity assays (e.g., Daphnia magna), then chronic exposure models for risk prioritization .

Basic: What chromatographic techniques are suitable for purity analysis during synthesis?

Answer:

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) for baseline separation of intermediates. Mobile phases often combine acetonitrile/water with 0.1% formic acid to enhance resolution .
  • LCMS : Monitor molecular ions ([M+H]+^+) and fragment patterns to confirm identity and detect byproducts. For example, LCMS data in patent literature reported m/zm/z 742 for a related triazolo-pyrimidine derivative .

Advanced: How does the presence of fluorine substituents influence the compound’s physicochemical properties and reactivity?

Answer:
Fluorine atoms significantly alter:

  • Lipophilicity : The electron-withdrawing effect of fluorine increases log PP, enhancing membrane permeability .
  • Metabolic Stability : C-F bonds resist oxidative degradation, prolonging half-life in biological systems.
  • Crystal Packing : Fluorine participates in weak intermolecular interactions (e.g., C-F⋯H), affecting solubility and crystallinity, as observed in X-ray structures .

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